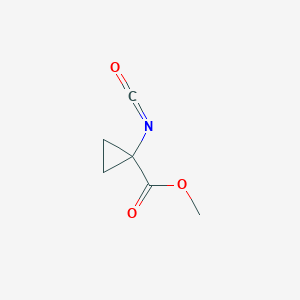
2-Methoxy-2-methylheptane
Overview
Description
2-Methoxy-2-methylheptane is a tertiary ether with the molecular formula C9H20O. It is known for its application as a fuel additive, particularly in gasoline, where it helps to increase the octane number and reduce carbon monoxide emissions . This compound is less soluble in water compared to other ethers, making it a more environmentally friendly option .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylheptane is typically synthesized through the etherification of 2-methyl-1-heptene with methanol. This reaction is exothermic and can be carried out under mild conditions using an acid catalyst . The reaction mechanism involves the addition of methanol to the double bond of 2-methyl-1-heptene, forming the ether product .
Industrial Production Methods: In industrial settings, the production of this compound often involves a series of distillation columns to purify the product and recycle unreacted reactants . Recent advancements have proposed the use of reactive distillation configurations to enhance the efficiency of the process, reducing both capital and operating costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-methylheptane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenating agents such as hydrogen bromide or hydrogen chloride.
Oxidation Reactions: Can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: The major products are usually alkyl halides.
Oxidation Reactions: These reactions can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
2-Methoxy-2-methylheptane has garnered significant interest in various fields of scientific research:
Chemistry: Used as a model compound to study etherification reactions and catalytic processes.
Biology: Investigated for its potential effects on biological systems, although detailed studies are limited.
Medicine: Explored for its potential use in drug delivery systems due to its ether linkage.
Industry: Widely used as a fuel additive to improve gasoline performance and reduce emissions.
Mechanism of Action
The primary mechanism by which 2-methoxy-2-methylheptane exerts its effects is through its role as an octane booster in gasoline. It enhances the combustion process, leading to more efficient fuel burning and reduced emissions . The molecular targets include the fuel molecules, where it interacts to increase the overall octane number and improve combustion efficiency .
Comparison with Similar Compounds
- Methyl tert-butyl ether (MTBE)
- Ethyl tert-butyl ether (ETBE)
- Tertiary amyl methyl ether (TAME)
Comparison: 2-Methoxy-2-methylheptane is unique among these compounds due to its higher molecular weight and lower solubility in water, which reduces the risk of groundwater contamination . Additionally, it provides similar or better performance in terms of octane boosting and emission reduction .
Properties
IUPAC Name |
2-methoxy-2-methylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRACWZCOVHBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506104 | |
| Record name | 2-Methoxy-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76589-16-7 | |
| Record name | 2-Methoxy-2-methylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76589-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-2-methylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)
